

A Technical Guide to the Physical Properties of α,β -Trehalose Crystals

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of α,β -trehalose crystals, also known as neotrehalose. This disaccharide, a stereoisomer of the more common α,α -trehalose, presents unique characteristics relevant to various scientific and pharmaceutical applications. This document compiles essential quantitative data, details relevant experimental methodologies, and provides visualizations of key experimental workflows.

Core Physical and Chemical Properties

 α,β -Trehalose is a non-reducing disaccharide composed of two glucose units linked by an α,β -1,1 glycosidic bond. Its distinct stereochemistry influences its physical properties compared to its α,α and β,β counterparts. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Core Physical and Chemical Properties of α,β -Trehalose



Property	Value
Synonyms	Neotrehalose, α-D-Glucopyranosyl β-D- glucopyranoside
Molecular Formula	C12H22O11
Molecular Weight	342.30 g/mol
CAS Number	585-91-1
Appearance	Crystalline powder
Melting Point	149 °C[1]
Density (calculated)	1.768 g/cm ³
Optical Rotation [α] ²² _D_	+83.5° (c=2 in H ₂ O)[2]
Solubility	While specific quantitative data for α,β -trehalose is limited, it is described as soluble in water.
Hydrogen Bond Donors	8
Hydrogen Bond Acceptors	11
Rotatable Bond Count	4

Crystallographic Data

The crystalline structure of α,β -trehalose has been characterized, providing fundamental insights into its solid-state properties. It crystallizes in a monoclinic system. Detailed crystallographic data for α,β -trehalose monohydrate are provided in Table 2.

Table 2: Crystallographic Data for α,β -Trehalose Monohydrate



Parameter	Value
Crystal System	Monoclinic
Space Group	P21
Unit Cell Dimensions	a = 9.770(3) Åb = 8.575(5) Åc = 10.096(2) Åβ = 111.68(2)°
Volume (V)	786.0(5) Å ³
Z	2
Calculated Density (Dx)	1.5224 Mg/m³

Experimental Protocols

This section outlines generalized experimental methodologies for characterizing the physical properties of α,β -trehalose crystals. These protocols are based on standard techniques for carbohydrate analysis.

Crystal Preparation

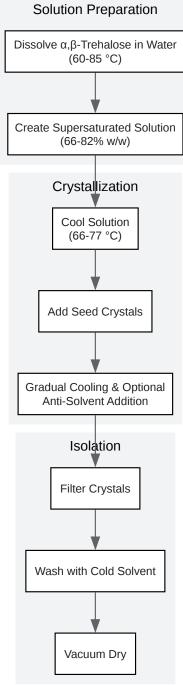
A general approach to obtaining trehalose crystals involves the following steps:

- Preparation of a Supersaturated Solution: Dissolve α,β-trehalose in distilled water at an elevated temperature (e.g., 60-85 °C) to create a supersaturated solution (e.g., 66-82% by mass)[3].
- Seeding: Cool the solution to a slightly lower temperature (e.g., 66-77 °C) and introduce seed crystals of α,β -trehalose (0.1-5% of the dry weight of trehalose) to induce crystallization[3].
- Controlled Cooling and Precipitation: Gradually cool the solution at a controlled rate (e.g., 2-18 K/h) to facilitate crystal growth[3]. An anti-solvent (a solvent in which trehalose is poorly soluble, such as ethanol) can be slowly added to further reduce solubility and promote crystallization.



• Isolation and Drying: The resulting crystals are isolated by filtration, washed with a small amount of cold solvent (e.g., water or an ethanol/water mixture), and dried under vacuum.

Workflow for α,β -Trehalose Crystal Preparation





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Workflow for α,β -Trehalose Crystal Preparation

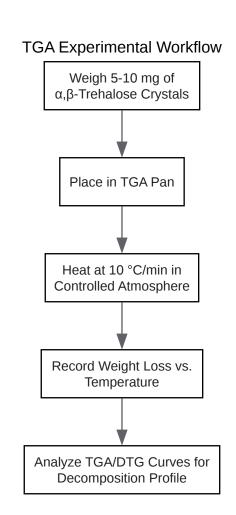
Differential Scanning Calorimetry (DSC)

DSC is used to determine thermal transitions such as melting point and glass transition temperature.

- Sample Preparation: Accurately weigh 2-5 mg of the α,β -trehalose crystal powder into an aluminum DSC pan.
- Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
- Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min) over a temperature range that encompasses the expected thermal events (e.g., 25 °C to 250 °C)[4].
- Data Analysis: The resulting thermogram, plotting heat flow against temperature, is analyzed to identify endothermic (melting) and exothermic (crystallization) events.



DSC Experimental Workflow Weigh 2-5 mg of α,β-Trehalose Crystals Seal in Aluminum Pan Place in DSC with Empty Reference Pan Heat at 10 °C/min under Nitrogen Purge Record Heat Flow vs. Temperature



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Analyze Thermogram for

Thermal Transitions

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